N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a suitable alkylating agent to introduce the 2-ylmethyl group.
Coupling with Phenoxy Compound: The alkylated benzimidazole is then coupled with 4-(2,2-dichlorocyclopropyl)phenol using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-phenoxyacetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenoxy)acetamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is unique due to the presence of the 2,2-dichlorocyclopropyl group, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C21H21Cl2N3O2 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-20(2,28-14-9-7-13(8-10-14)15-11-21(15,22)23)19(27)24-12-18-25-16-5-3-4-6-17(16)26-18/h3-10,15H,11-12H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
WIIRGMSVTZRPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Origin of Product |
United States |
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